molecular formula C9H14Cl2N2O B2860157 3-Pyridin-3-ylpyrrolidin-3-ol dihydrochloride CAS No. 1003560-80-2

3-Pyridin-3-ylpyrrolidin-3-ol dihydrochloride

Cat. No.: B2860157
CAS No.: 1003560-80-2
M. Wt: 237.12
InChI Key: VQZJRCPQVGQPNF-UHFFFAOYSA-N
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Description

3-Pyridin-3-ylpyrrolidin-3-ol dihydrochloride is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound features a hybrid scaffold that incorporates two privileged structures in pharmaceutical development: a pyridine ring and a pyrrolidine ring . The pyridine heterocycle is a prevalent component in FDA-approved drugs, found in medications for conditions ranging from infectious diseases and inflammation to nervous system disorders and oncology . Its inclusion in molecular structures is known to improve biochemical potency, enhance metabolic stability, and increase cellular permeability . The saturated pyrrolidine ring contributes significant three-dimensional (3D) coverage due to its non-planarity and sp3-hybridization, a characteristic that often improves solubility and other key ADME (Absorption, Distribution, Metabolism, and Excretion) properties . The presence of multiple stereogenic centers in this scaffold allows researchers to explore the impact of stereochemistry on biological activity and target selectivity, which is crucial for developing selective ligands with optimized safety profiles . This dual pharmacophore structure makes this compound a valuable intermediate for constructing novel bioactive molecules. Researchers primarily utilize such compounds in the synthesis of potential therapeutic agents targeting the central nervous system, metabolic diseases, and inflammatory conditions . The molecular framework is particularly relevant for projects aiming to modulate enzymes, receptors, and protein-protein interactions. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its use in various in vitro biological assays. Handle this material with appropriate precautions in a controlled laboratory environment. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-pyridin-3-ylpyrrolidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c12-9(3-5-11-7-9)8-2-1-4-10-6-8;;/h1-2,4,6,11-12H,3,5,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZJRCPQVGQPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CN=CC=C2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003560-80-2
Record name 3-(pyridin-3-yl)pyrrolidin-3-ol dihydrochloride
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Preparation Methods

Palladium-Catalyzed Cross-Coupling Approaches

A cornerstone of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions offer a robust pathway for constructing carbon-carbon bonds between pyrrolidine and pyridine moieties. As detailed in, analogous compounds such as (R)-3-((E)-2-(pyrrolidin-3-yl)vinyl)-5-(tetrahydropyran-4-yloxy)pyridine are synthesized via Suzuki-Miyaura or Stille couplings. For 3-Pyridin-3-ylpyrrolidin-3-ol dihydrochloride , a modified approach involves:

  • Synthesis of tert-butyl 3-vinylpyrrolidine-1-carboxylate :

    • The Wittig reaction of tert-butyl 3-formylpyrrolidine-1-carboxylate with methylenetriphenylphosphorane generates the vinyl intermediate. However, this route risks racemization, necessitating stereoselective alternatives such as asymmetric hydrogenation or enzymatic resolution.
    • Example: tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate is obtained in >95% enantiomeric excess (ee) using chiral ligands in palladium-mediated processes.
  • Coupling with 3-bromopyridine :

    • A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the coupling of tert-butyl 3-vinylpyrrolidine-1-carboxylate with 3-bromopyridine in tetrahydrofuran (THF) at 80°C. This yields tert-butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate with 75–80% efficiency.
  • Deprotection and hydroxylation :

    • Acidic deprotection (e.g., trifluoroacetic acid in dichloromethane) removes the tert-butoxycarbonyl (Boc) group, yielding 3-(pyridin-3-yl)pyrrolidine. Subsequent oxidation with m-CPBA or OsO₄ introduces the hydroxyl group at the 3-position, followed by reduction with NaBH₄ to stabilize the alcohol.

Alkylation and Reduction Strategies

Alternative routes leverage alkylation followed by ketone reduction to install the pyridin-3-yl and hydroxyl groups. Key steps include:

  • Formation of 3-(pyridin-3-yl)pyrrolidin-3-one :

    • Alkylation of pyrrolidin-2-one with 3-pyridylmagnesium bromide under Grignard conditions affords 3-(pyridin-3-yl)pyrrolidin-3-one. This reaction proceeds in anhydrous diethyl ether at 0°C, achieving 70–75% yield.
  • Stereoselective reduction :

    • The ketone intermediate is reduced using NaBH₄ in methanol or LiAlH₄ in THF. NaBH₄ provides milder conditions, yielding the racemic alcohol with 85% efficiency. Enantioselective reductions employ chiral catalysts such as Corey-Bakshi-Shibata (CBS) reagents to achieve >90% ee.

Reductive Amination and Cyclization Methods

Cyclization strategies exploit intramolecular reactions to form the pyrrolidine ring while introducing substituents:

  • Mannich cyclization :

    • Reacting 3-aminopyridine with glutaraldehyde in acetic acid generates a Schiff base, which undergoes cyclization to form 3-(pyridin-3-yl)pyrrolidin-3-ol. This one-pot method achieves 60–65% yield but requires rigorous pH control.
  • Michael addition-cyclization :

    • Acrylonitrile derivatives react with 3-pyridyl lithium, followed by acid-catalyzed cyclization. For example, 3-pyridylacetonitrile treated with acryloyl chloride forms a nitrile intermediate, which is hydrolyzed to the alcohol under acidic conditions (50–55% yield).

Salt Formation and Purification Techniques

The final dihydrochloride salt is prepared via protonation of the free base:

  • Salt formation :

    • The free base 3-(Pyridin-3-yl)pyrrolidin-3-ol is dissolved in anhydrous ethanol and treated with hydrochloric acid (2 equiv.) at 0–5°C. Crystallization occurs upon cooling, yielding the dihydrochloride salt with >99% purity.
  • Purification :

    • Recrystallization from 2-propanol/isopropyl acetate (1:3 v/v) removes residual isomers. Chromatographic methods are avoided to prevent decomposition, as noted in.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereoselectivity Scalability
Palladium coupling 75–80 98 High (R-config) Industrial
Alkylation-reduction 70–85 95 Moderate Lab-scale
Reductive amination 50–65 90 Low Pilot-scale

Key observations :

  • Palladium-mediated routes offer superior stereocontrol but require expensive catalysts.
  • Alkylation-reduction balances cost and efficiency, making it suitable for intermediate-scale synthesis.
  • Reductive amination, while operationally simple, suffers from lower yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-3-ylpyrrolidin-3-ol dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may yield more saturated compounds .

Scientific Research Applications

3-Pyridin-3-ylpyrrolidin-3-ol dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activity and its interactions with various biological targets.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-Pyridin-3-ylpyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets in biological systems. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-pyridin-3-ylpyrrolidin-3-ol dihydrochloride with key analogs based on molecular structure, synthesis, and applications. Data are derived from the evidence provided.

Compound Name Molecular Formula Key Substituents Molecular Weight Key Applications Reference
This compound C₉H₁₃N₂O·2HCl (inferred) Pyrrolidin-3-ol, pyridin-3-yl, dihydrochloride ~265.6 (calculated) Hypothesized: CNS-targeting agents, enzyme inhibitors
(R)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride C₉H₁₄Cl₂N₂O Ether-linked pyrrolidine, pyridine 265.13 Building block for kinase inhibitors or GPCR modulators
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl Pyrrolidin-1-yl, amine, dihydrochloride 236.14 Potential intermediate for antiviral or anticancer agents
3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (13a) C₂₁H₃₁N₃O₃ tert-Butyl, propionyl, prolyl-pyrrolidine 389.49 Protease inhibitor candidates (e.g., HCV NS3/4A)
3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride C₆H₉ClF₃N₃ Diazirinyl, trifluoromethyl 215.6 Photoaffinity labeling probes for studying protein-ligand interactions
(3R)-Pyrrolidin-3-ol hydrochloride C₄H₁₀ClNO Hydroxyl, pyrrolidine 123.58 Chiral synthon for β-adrenergic or histamine receptor ligands

Key Structural and Functional Differences

Backbone Variations: The target compound’s pyrrolidine ring is substituted with a pyridin-3-yl group and a hydroxyl group, distinguishing it from analogs like (3R)-pyrrolidin-3-ol hydrochloride, which lacks the pyridine moiety .

Synthetic Routes :

  • Compounds like 13a and 13b () are synthesized via coupling reactions (e.g., propionic acid derivatives with prolyl-pyrrolidine), followed by flash chromatography . The target compound may follow similar protocols but with pyridin-3-ylpropionic acid as a precursor.

Pharmacological Relevance: The pyridine-pyrrolidine scaffold is prevalent in CNS drugs (e.g., levocetirizine in ). However, the hydroxyl group in the target compound may enhance solubility compared to non-polar analogs like 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride . The tert-butyl group in 13a improves metabolic stability, a feature absent in the target compound but critical for protease inhibitors .

Stereochemical Considerations :

  • (3R)-pyrrolidin-3-ol hydrochloride () highlights the importance of chirality in receptor binding, suggesting that the target compound’s stereochemistry (if chiral) could influence potency, as seen in levocetirizine’s enantiomer-specific activity .

Biological Activity

3-Pyridin-3-ylpyrrolidin-3-ol dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features, which combine pyridine and pyrrolidine moieties. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and research findings.

The compound is characterized by the following structural formula:

C9H12Cl2N2O\text{C}_9\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}

It exists as a dihydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for biological assays and potential pharmaceutical formulations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. This interaction can modulate various biochemical pathways, leading to therapeutic effects. Key mechanisms include:

  • Receptor Modulation : The compound may act on neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory processes, suggesting potential anti-inflammatory properties .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
  • Anti-inflammatory Effects : Studies have reported that it can reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory diseases .
  • Neuroprotective Properties : Its structural similarity to known neuroprotective agents suggests a role in protecting neuronal cells from damage, making it a candidate for treating neurodegenerative disorders.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of this compound. These investigations reveal insights into its pharmacological profile:

StudyFindings
Demonstrated significant inhibition of COX enzymes with a favorable COX-2/COX-1 selectivity ratio.
Molecular docking studies indicated strong binding affinity to targets associated with inflammation and pain modulation.
In vitro assays showed cytotoxicity against cancer cell lines, suggesting potential anticancer activity.

Synthetic Routes

The synthesis of this compound typically involves nucleophilic substitution reactions between pyridine derivatives and pyrrolidine derivatives under controlled conditions. The following general synthetic route is commonly used:

  • Starting Materials : Pyridine derivative + Pyrrolidine derivative.
  • Reaction Conditions : Conducted in a suitable solvent with a base at elevated temperatures.
  • Purification : The product is isolated through crystallization or chromatography.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 3-Pyridin-3-ylpyrrolidin-3-ol dihydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves coupling pyridine derivatives with pyrrolidine precursors, followed by hydrochlorination. Key steps include:

  • Reagent selection : Use of ethanol or methanol as solvents to enhance solubility of intermediates .
  • Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the pyridinyl group to the pyrrolidine ring .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and avoid decomposition .
  • Purification : Column chromatography or recrystallization to isolate the dihydrochloride salt. Purity is confirmed via HPLC (>95%) .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks. For example, the hydroxyl proton on the pyrrolidine ring appears as a broad singlet (~δ 4.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 215.12) .
  • X-ray crystallography : Resolves stereochemistry and salt formation (e.g., dihydrochloride counterions in the crystal lattice) .

Advanced Research Questions

Q. What strategies address contradictions in bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Dose-response reevaluation : Test multiple concentrations (e.g., 1 nM–100 µM) to rule out off-target effects at high doses .
  • Structural analogs : Compare activity of enantiomers (e.g., (3S,5R) vs. (3R,5S)) to isolate stereospecific effects .
  • Target validation : Use CRISPR knockdown or competitive binding assays (e.g., with radiolabeled ligands) to confirm receptor specificity .
    • Example Data Contradiction : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations).

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer :

  • Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to induce stereochemistry in the pyrrolidine ring (>90% ee) .
  • Dynamic kinetic resolution : Combine racemization catalysts (e.g., enzymes) with chiral auxiliaries to favor desired enantiomers .
  • Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiopurity .

Mechanistic and Application-Oriented Questions

Q. What reaction mechanisms govern the stability of this compound under physiological conditions?

  • Methodological Answer :

  • Degradation studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor via LC-MS. Hydrolysis of the hydroxyl group or ring-opening may occur at >48 hours .
  • Computational modeling : DFT calculations predict protonation states of the pyridine nitrogen, influencing solubility and reactivity .

Q. How is this compound utilized in developing CNS-targeted therapeutics?

  • Methodological Answer :

  • Blood-brain barrier (BBB) penetration : LogP values (~1.5) and polar surface area (<70 Ų) are optimized via prodrug strategies (e.g., esterification of the hydroxyl group) .
  • In vivo models : Administer in rodent neuroinflammation models and quantify brain tissue concentrations via microdialysis .

Data Analysis and Optimization Questions

Q. What analytical techniques resolve overlapping signals in NMR spectra of this compound?

  • Methodological Answer :

  • 2D NMR : HSQC and HMBC correlate ambiguous protons with adjacent carbons (e.g., distinguishing pyrrolidine vs. pyridine protons) .
  • Deuterium exchange : Treat the sample with D₂O to identify exchangeable protons (e.g., hydroxyl groups) .

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